4-Chloro-2-ethylthieno[3,2-d]pyrimidine
Description
Structural Classification and Isomerism within the Thienopyrimidine Family
The fusion of the thiophene (B33073) and pyrimidine (B1678525) rings can occur in three different ways, leading to three distinct structural isomers: thieno[2,3-d]pyrimidines, thieno[3,2-d]pyrimidines, and thieno[3,4-d]pyrimidines. nih.govtandfonline.com Each isomer possesses a unique arrangement of atoms, which influences its chemical properties and biological activities.
In the thieno[2,3-d]pyrimidine (B153573) isomer, the thiophene ring is fused at the 'd' face of the pyrimidine ring, adjacent to the N1 and C6 positions. This scaffold is a prominent subject of research in medicinal chemistry, with numerous derivatives synthesized and evaluated for a wide range of therapeutic applications. nih.govrsc.org The synthesis of this particular isomer often begins with appropriately substituted α-amino-thiophenes, followed by the annulation (ring-forming reaction) of the pyrimidine ring. tandfonline.com
The thieno[3,2-d]pyrimidine (B1254671) system features the fusion of the thiophene ring across the 'd' face of the pyrimidine ring, but in a different orientation than the [2,3-d] isomer. This structure is a key component in various biologically active molecules. theaspd.com A notable derivative within this class is 4-Chloro-2-ethylthieno[3,2-d]pyrimidine . This compound serves as a crucial intermediate in organic synthesis, particularly for the development of novel pharmaceutical agents. nbinno.com The chlorine atom at the 4-position is a reactive site, allowing for further chemical modifications through nucleophilic substitution reactions to create a library of derivative compounds. nih.gov
| Property | Value |
|---|---|
| Molecular Formula | C8H7ClN2S |
| Molecular Weight | 198.67 g/mol |
| InChIKey | MMMNKOCOCDWGIE-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=NC2=C(C(=N1)Cl)SC=C2 |
Data sourced from PubChem CID 10703140. uni.lu
The third isomer, thieno[3,4-d]pyrimidine (B1628787), is formed by the fusion of the thiophene and pyrimidine rings in yet another orientation. nih.gov This particular arrangement has been explored for applications in materials science and as a core for fluorescent nucleoside analogues. researchgate.netnih.gov Derivatives of this scaffold have been investigated for their photophysical properties and potential use as photosensitizers. nih.govrsc.org
Structural Homologies and Bioisosteric Relationships of the Thienopyrimidine Scaffold
The significance of the thienopyrimidine scaffold in medicinal chemistry is largely due to its structural similarity to other biologically important heterocyclic systems. This resemblance allows thienopyrimidine derivatives to act as bioisosteres, which are molecules or groups that have similar chemical and physical properties and produce broadly similar biological effects.
Thienopyrimidines are considered bioisosteres of quinazolines. tandfonline.comscielo.br Quinazoline (B50416) is a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine ring. wikipedia.org Many quinazoline derivatives are known to be potent inhibitors of enzymes like tyrosine kinases, which are crucial targets in cancer therapy. nih.gov By replacing the benzene ring of quinazoline with a thiophene ring, researchers can create thienopyrimidine analogues. This bioisosteric replacement can alter the molecule's properties, potentially leading to improved efficacy, selectivity, or pharmacokinetic profiles while retaining the core interaction with the biological target. scielo.brnih.gov
Perhaps the most critical structural relationship of thienopyrimidines is their analogy to purine (B94841) bases, such as adenine (B156593) and guanine. researchgate.netnih.gov Purines are fundamental components of nucleic acids (DNA and RNA) and play vital roles in numerous cellular processes. mdpi.com Thienopyrimidines mimic the bicyclic structure of purines, with the thiophene ring acting as a substitute for the imidazole (B134444) ring found in purines. researchgate.net This structural and isoelectronic resemblance allows thienopyrimidine-based compounds to function as antagonists or inhibitors of enzymes that process purines, making them valuable scaffolds for developing a wide array of therapeutic agents. researchgate.netnih.govresearchgate.net
Comparison with Other Fused Heterocycles (e.g., Thiazolopyrimidines)
The thieno[3,2-d]pyrimidine scaffold is part of a larger family of fused pyrimidine heterocycles, which share structural similarities but exhibit distinct chemical and biological properties. A notable comparison can be made with thiazolopyrimidines.
The primary structural difference lies in the five-membered ring fused to the pyrimidine core. In thienopyrimidines, this is a thiophene ring (containing one sulfur atom), whereas in thiazolopyrimidines, it is a thiazole (B1198619) ring (containing both a sulfur and a nitrogen atom). This seemingly minor variation in heteroatom composition can significantly influence the molecule's electron distribution, geometry, and potential for hydrogen bonding, thereby affecting its interaction with biological targets.
In medicinal chemistry, both scaffolds have been explored for similar therapeutic applications, particularly in oncology. For instance, derivatives of both thieno[2,3-d]pyrimidines (an isomer of the [3,2-d] system) and thiazolo[5,4-d]pyrimidines have been designed as phosphoinositide 3-kinase (PI3K) inhibitors for cancer therapy. nih.gov A comparative study revealed that a specific thiazolo[5,4-d]pyrimidine (B3050601) derivative exhibited superior anti-cancer activity over its thieno[2,3-d]pyrimidine counterpart, highlighting how the choice of the fused ring system is a critical factor in drug design. nih.gov
Furthermore, even within the thienopyrimidine family, isomerism plays a key role. Studies comparing thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine derivatives have shown that the former can sometimes be more potent as anticancer agents, indicating that the orientation of the thiophene ring relative to the pyrimidine is crucial for biological activity. mdpi.com The thiophene ring in these systems can also serve as a bioisostere for a benzene ring, allowing for the design of molecules with modified properties. nih.gov
Table 1: Comparison of Fused Pyrimidine Heterocyclic Systems
| Feature | Thieno[3,2-d]pyrimidine | Thiazolopyrimidine | Purine |
|---|---|---|---|
| Fused 5-Membered Ring | Thiophene | Thiazole | Imidazole |
| Heteroatoms in 5-Membered Ring | Sulfur (S) | Sulfur (S), Nitrogen (N) | Nitrogen (N), Nitrogen (N) |
| Structural Relationship | Purine Analogue/Isostere | Purine Analogue/Isostere | Biologically fundamental heterocycle |
| Reported Biological Activities | Kinase Inhibition, Anticancer, Antimalarial nih.govnih.gov | Anticancer (PI3K Inhibition) nih.gov | Component of DNA/RNA, Signaling |
Structure
3D Structure
Properties
Molecular Formula |
C8H7ClN2S |
|---|---|
Molecular Weight |
198.67 g/mol |
IUPAC Name |
4-chloro-2-ethylthieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C8H7ClN2S/c1-2-6-10-5-3-4-12-7(5)8(9)11-6/h3-4H,2H2,1H3 |
InChI Key |
MMMNKOCOCDWGIE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C(=N1)Cl)SC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Chloro 2 Ethylthieno 3,2 D Pyrimidine and Allied Thieno 3,2 D Pyrimidine Derivatives
Strategic Construction of the Pyrimidine (B1678525) Ring from Thiophene (B33073) Derivatives
A primary and versatile approach to the synthesis of thieno[3,2-d]pyrimidines involves the annulation of a pyrimidine ring onto a thiophene moiety. This strategy typically starts with 2-aminothiophene derivatives, which serve as foundational synthons. The amino group and an adjacent functional group on the thiophene ring, such as a carboxylate or carbonitrile, are key to the subsequent cyclization reactions that form the fused pyrimidine ring.
Cyclocondensation reactions of 2-aminothiophene derivatives are a cornerstone in the synthesis of the thieno[3,2-d]pyrimidine (B1254671) core. These reactions involve the interaction of the aminothiophene with a variety of reagents that provide the necessary carbon and nitrogen atoms to complete the pyrimidine ring.
The reaction of 2-aminothiophene-3-carboxamide (B79593) or related derivatives with formamide (B127407) is a direct and efficient method for the synthesis of thieno[3,2-d]pyrimidin-4(3H)-ones. nih.gov This condensation reaction, typically conducted at elevated temperatures, provides the C4 atom of the pyrimidine ring. For instance, the condensation of 3-amino-5-arylthiophene amides with formic acid under microwave irradiation yields the corresponding thieno[3,2-d]pyrimidin-4-one. nih.gov The resulting pyrimidinone can then be converted to the 4-chloro derivative, a key intermediate for further functionalization, by treatment with a chlorinating agent like phosphorus oxychloride. nih.gov
A similar strategy involves the reaction of methyl 3-aminothiophene-2-carboxylate with formamide at reflux, which also leads to the formation of the thieno[3,2-d]pyrimidin-4-one scaffold. researchgate.net
Table 1: Synthesis of Thieno[3,2-d]pyrimidin-4-ones using Carbonyl Reactants
| Starting Material | Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3-Amino-5-arylthiophene amides | Formic acid | Microwave irradiation | Thieno[3,2-d]pyrimidin-4-one derivatives | Not specified | nih.gov |
| Methyl 3-aminothiophene-2-carboxylate | Formamide | Reflux | Thieno[3,2-d]pyrimidin-4-one | Not specified | researchgate.net |
Nitrile-based cyclization offers another avenue to construct the pyrimidine ring. For example, to introduce a trichloromethyl group at the 2-position of the thieno[3,2-d]pyrimidine core, trichloroacetonitrile (B146778) can be reacted with a 2-aminothiophene derivative in acetic acid saturated with HCl gas. nih.gov This method allows for the direct incorporation of a functionalized substituent at the C2 position during the ring-forming step.
The reaction of 2-aminothiophene-3-carboxylates with isothiocyanates provides a route to 2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4-ones. mdpi.com This reaction proceeds through the formation of an intermediate thiourea (B124793), which then undergoes cyclization. For example, the condensation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with phenyl isothiocyanate under microwave irradiation leads to the corresponding 2-thioxo derivative. mdpi.com Similarly, heating a mixture of methyl 2-aminothiophene-3-carboxylate and urea (B33335) results in the formation of thieno[2,3-d]pyrimidine-2,4-diol, which can be subsequently chlorinated. ijacskros.com
Table 2: Synthesis of Thieno[3,2-d]pyrimidine Derivatives using Isothiocyanates
| Starting Material | Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Phenyl isothiocyanate | Microwave irradiation (600 W), 45 seconds | 3-Phenyl-2-thioxo-2,3,5,6,7,8-hexahydrobenzo nih.govresearchgate.netthieno[2,3-d]pyrimidin-4(1H)-one | Not specified | mdpi.com |
While less commonly cited in the provided context for thieno[3,2-d]pyrimidines, synthetic strategies involving tetrazole intermediates are known for the construction of fused pyrimidine rings in other heterocyclic systems. This approach typically involves the construction of a tetrazole ring, which then undergoes rearrangement or ring-opening followed by cyclization to form the desired pyrimidine ring.
The introduction of amine and hydrazine (B178648) derivatives can be used to build upon the thieno[3,2-d]pyrimidine core. For instance, nucleophilic substitution reactions on a pre-formed 4-chlorothieno[3,2-d]pyrimidine (B95853) with various amines can introduce diversity at the C4 position. nih.gov While this is not a primary ring-forming reaction, it is a crucial step in the synthesis of many allied derivatives. The synthesis of hydrazide-hydrazone derivatives and their subsequent heterocyclization is a known method for creating various heterocyclic compounds, which could be adapted for thieno[3,2-d]pyrimidine synthesis. mdpi.com
Specific Synthesis of 4-Chloro-2-ethylthieno[3,2-d]pyrimidine
Chlorination of Thieno[3,2-d]pyrimidinone Precursors using Phosphorous Oxychloride
A widely employed and effective method for the synthesis of 4-chlorothieno[3,2-d]pyrimidine derivatives is the chlorination of the corresponding thieno[3,2-d]pyrimidin-4-one precursors using phosphorus oxychloride (POCl3). nih.govnih.govsemanticscholar.org This reaction is a crucial step in creating a versatile intermediate for further functionalization, as the 4-chloro substituent can be readily displaced by various nucleophiles. nih.gov
The general procedure involves heating the thieno[3,2-d]pyrimidin-4-one substrate in an excess of phosphorus oxychloride, often at reflux temperatures. The reaction progress is typically monitored until the starting material is consumed. Upon completion, the excess phosphorus oxychloride is removed under reduced pressure, and the reaction mixture is carefully quenched with ice water. The resulting 4-chlorothieno[3,2-d]pyrimidine product can then be isolated and purified by standard techniques such as filtration and recrystallization. In some cases, a tertiary amine, such as N,N-dimethylaniline, is added to the reaction mixture to facilitate the chlorination process. nih.gov
| Starting Material | Reagents | Conditions | Product | Yield | Reference |
| 2-tert-butylaminothieno[3,2-d]pyrimidin-4(3H)-one | POCl3, N,N-dimethylaniline | Acetonitrile (B52724), 85°C, 16h | 4-chloro-2-(tert-butylamino)thieno[3,2-d]pyrimidine | Quantitative | nih.gov |
| Thieno[3,2-d]pyrimidin-4-one | POCl3 | Reflux | 4-chlorothieno[3,2-d]pyrimidine | - | semanticscholar.org |
| 2,4-dioxo-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidine | POCl3 | Reflux, 20-24h | 2,4-dichlorothieno[3,2-d]pyrimidine | - | bibliomed.org |
Synthetic Routes from 3-Aminothiophene-2-carboxamide (B122380) and Propionic Anhydride (B1165640)
The synthesis of the 2-ethyl-3H-thieno[3,2-d]pyrimidin-4-one precursor can be achieved through the cyclocondensation of a 3-aminothiophene-2-carboxamide with a suitable reagent to introduce the 2-ethyl group. While direct cyclization with propionic anhydride is a plausible route, the literature more commonly describes a two-step approach. First, the 3-aminothiophene-2-carboxamide is acylated with propionyl chloride to form the corresponding 3-(propionamido)thiophene-2-carboxamide. This intermediate then undergoes base-catalyzed intramolecular cyclization to yield 2-ethyl-3H-thieno[3,2-d]pyrimidin-4-one.
Alternatively, related thieno[2,3-d]pyrimidine (B153573) derivatives have been synthesized by reacting 2-aminothiophene-3-carbonitrile (B183302) with various nitriles in the presence of dry hydrogen chloride gas. researchgate.net This method could potentially be adapted for the synthesis of the target compound by using propionitrile.
Strategic Construction of the Thiophene Ring from Pyrimidine Derivatives
An alternative synthetic strategy involves the construction of the thiophene ring onto a pre-existing, appropriately substituted pyrimidine core. This approach offers a different retrosynthetic pathway and can be advantageous depending on the availability of starting materials.
Thorpe-Ziegler Cyclization Pathways
The Thorpe-Ziegler reaction is a powerful tool for the formation of cyclic ketones and enamines from dinitriles. This intramolecular cyclization has been applied to the synthesis of various heterocyclic systems, including pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives. documentsdelivered.com The reaction typically involves the base-catalyzed intramolecular condensation of a dinitrile, leading to the formation of a cyclic enaminonitrile, which can then be hydrolyzed to the corresponding cyclic ketone. While specific examples for the direct synthesis of the parent thieno[3,2-d]pyrimidine ring system via this method are not extensively detailed, the principle can be applied to appropriately substituted pyrimidine precursors bearing two nitrile functionalities or a nitrile and another reactive group capable of intramolecular cyclization.
Alkylation of Pyrimidine Thiones with Chloroacetic Acid Derivatives
The alkylation of pyrimidine thiones with α-halo esters, such as ethyl chloroacetate (B1199739), is a common method for the synthesis of fused heterocyclic systems. This reaction proceeds via initial S-alkylation of the pyrimidine thione, followed by an intramolecular cyclization. For instance, the reaction of tetrahydropyrimidine-2-thiones with ethyl chloroacetate can lead to the formation of thiazolo[3,2-a]pyrimidines. colab.ws The formation of the thieno[3,2-d]pyrimidine ring system would require a different cyclization mode. A plausible pathway would involve the Dieckmann condensation of a pyrimidine precursor bearing a thioglycolate and a suitable ester group at adjacent positions.
Functionalization and Post-Synthetic Modification Strategies of the Thieno[3,2-d]pyrimidine Core
The biological activity of thieno[3,2-d]pyrimidine derivatives can be significantly modulated by introducing various substituents onto the core structure. researchgate.net Consequently, a range of functionalization and post-synthetic modification strategies have been developed to introduce chemical diversity at different positions of the thieno[3,2-d]pyrimidine nucleus.
Regioselective Modification at Position 4 of Thienopyrimidin-4-one Derivatives
Position 4 of the thieno[3,2-d]pyrimidine core is a key site for chemical modification. A prevalent strategy for functionalization at this position begins with the corresponding thieno[3,2-d]pyrimidin-4-one derivative. nih.govnih.gov The carbonyl group at position 4 can be readily converted into a more reactive leaving group, such as a chloro group, by treatment with reagents like phosphorus oxychloride. nih.govnbinno.com This transformation yields a 4-chlorothieno[3,2-d]pyrimidine intermediate, which is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.govmdpi.com
This reactivity allows for the introduction of a wide array of substituents at the C-4 position by reacting the 4-chloro intermediate with various nucleophiles. For instance, treatment with sodium methylate can introduce a methoxy (B1213986) group. nih.gov Similarly, reactions with different secondary amines can be employed to synthesize a library of 4-amino substituted thienopyrimidine derivatives. nih.gov The versatility of this approach is highlighted by the synthesis of O-alkyl, O-aryl, S-aryl, and (alkyl)amino substituted thieno[3,2-d]pyrimidines from a common 4-chloro precursor. mdpi.com
Below is a table summarizing the regioselective modification at position 4 starting from a thienopyrimidin-4-one.
| Starting Material | Reagent(s) | Product | Reference |
| Thieno[3,2-d]pyrimidin-4-one | POCl₃ | 4-Chlorothieno[3,2-d]pyrimidine | nih.gov |
| 4-Chlorothieno[3,2-d]pyrimidine | Sodium methylate | 4-Methoxy-thieno[3,2-d]pyrimidine | nih.gov |
| 4-Chlorothieno[3,2-d]pyrimidine | Secondary amines | 4-Amino-thieno[3,2-d]pyrimidines | nih.gov |
| 4-Chlorothieno[3,2-d]pyrimidine | R-OH, K₂CO₃ | 4-O-Alkyl/Aryl-thieno[3,2-d]pyrimidines | mdpi.com |
| 4-Chlorothieno[3,2-d]pyrimidine | R-SH, K₂CO₃ | 4-S-Aryl-thieno[3,2-d]pyrimidines | mdpi.com |
Introduction of Substituents at Position 2
The introduction of substituents at the 2-position of the thieno[3,2-d]pyrimidine core is another important strategy for structural diversification. One common method involves the cyclocondensation of a 3-aminothiophene-2-carboxylate with a reagent that provides the C2-substituent and the N1-C2 fragment of the pyrimidine ring. For example, using malononitrile (B47326) in the cyclization step can introduce a chloromethyl group at position 2 after some modifications of the reaction conditions. nih.gov
Another approach involves nucleophilic substitution on a precursor bearing a suitable leaving group at the 2-position. For instance, thieno[3,2-d]pyrimidine derivatives with a methylthio group at C2 can be synthesized, and this group can then be displaced by other nucleophiles. Furthermore, N-benzylamine has been used for nucleophilic substitution at the 2-position, followed by the introduction of various acyl and sulfonyl substituents on the nitrogen atom. researchgate.net The introduction of electron-withdrawing groups at this position has been noted to enhance the biological potency of these compounds. researchgate.net
The following table provides examples of introducing substituents at position 2.
| Precursor | Reagent(s) | Substituent Introduced at C2 | Reference |
| 2-Methyl-3-aminothiophene carboxylate | Malononitrile | Chloromethyl | nih.gov |
| 6-Chlorothieno[3,2-d]pyrimidine | Phenylmethanamine, then Acyl/Sulfonyl chloride | N-Acetyl-N-benzylamino, etc. | researchgate.net |
Suzuki Coupling Reactions for C-4 Substitution with Aryl Groups
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as powerful tools for the formation of carbon-carbon bonds in the synthesis of complex organic molecules. nih.govresearchgate.net This methodology has been successfully applied to the functionalization of the thieno[3,2-d]pyrimidine scaffold, specifically for the introduction of aryl and heteroaryl groups at the C-4 position. nih.govresearchgate.net
The general approach involves the reaction of a 4-halothieno[3,2-d]pyrimidine, typically the 4-chloro derivative, with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base. nih.govresearchgate.net This reaction allows for the synthesis of a diverse range of 4-arylthieno[3,2-d]pyrimidines. Furthermore, sequential SNAr and Suzuki reactions have been utilized to create libraries of thieno[3,2-d]pyrimidine derivatives with substitutions at both the C4 and other positions. nih.gov Bis-Suzuki couplings have also been performed to generate bis-aryl thienopyrimidine derivatives. researchgate.net
A summary of Suzuki coupling for C-4 substitution is presented below.
| Substrate | Coupling Partner | Catalyst/Base | Product | Reference |
| 4-Chlorothieno[3,2-d]pyrimidine derivative | Aryl/Heteroaryl boronic acid | Pd catalyst, Base | 4-Aryl/Heteroaryl-thieno[3,2-d]pyrimidine derivative | nih.govresearchgate.net |
| Di-halogenated thienopyrimidine | Aryl boronic acid | Pd catalyst, Base | Bis-aryl thienopyrimidine | researchgate.net |
One-Pot Synthetic Methodologies
One such method involves the condensation of a 3-aminothiophene derivative with an isothiocyanate, such as ethoxycarbonyl isothiocyanate, to generate a thiourea intermediate in situ. nih.gov This intermediate then undergoes cyclization without being isolated to afford the thieno[3,2-d]pyrimidin-4(3H)-one derivative substituted at the 2-position. nih.gov Another example is a one-pot, three-component tandem reaction of o-nitrochalcones, benzamidine (B55565) hydrochlorides, and elemental sulfur to construct 2,4-diarylbenzo researchgate.netresearchgate.netthieno[3,2-d]pyrimidines. researchgate.net Additionally, a one-pot cascade reaction of Gewald's aminothiophenes, dioxobutanoic acid, and derivatives of cyanoacetic acid has been reported for the synthesis of thieno[3,2-e]pyrrolo[1,2-a]pyrimidines. researchgate.netnih.gov
The table below outlines some one-pot synthetic approaches.
| Reactants | Key Features | Product | Reference |
| 3-Aminothiophene, Ethoxycarbonyl isothiocyanate | In situ thiourea formation and cyclization | 2-Amino-thieno[3,2-d]pyrimidin-4(3H)-one derivative | nih.gov |
| o-Nitrochalcones, Benzamidine hydrochlorides, Elemental sulfur | Three-component tandem reaction | 2,4-Diarylbenzo researchgate.netresearchgate.netthieno[3,2-d]pyrimidine | researchgate.net |
| Gewald's aminothiophenes, Dioxobutanoic acid, Cyanoacetic acid derivatives | Cascade reaction | Thieno[3,2-e]pyrrolo[1,2-a]pyrimidine derivative | researchgate.netnih.gov |
Chemical Reactivity and Transformation Mechanisms of 4 Chloro 2 Ethylthieno 3,2 D Pyrimidine Derivatives
Nucleophilic Substitution Reactions
The most prominent reaction of 4-Chloro-2-ethylthieno[3,2-d]pyrimidine is nucleophilic aromatic substitution (SNAr) at the C4 position. The electron-withdrawing effect of the two nitrogen atoms in the pyrimidine (B1678525) ring makes the C4 carbon atom highly electrophilic and susceptible to attack by nucleophiles. This reaction provides a versatile and widely used method for introducing a variety of functional groups onto the thienopyrimidine core. nih.govnih.gov
Common nucleophiles include amines, alcohols (alkoxides), and thiols (thiolates), leading to the formation of 4-amino, 4-alkoxy, and 4-thioether derivatives, respectively. nih.gov These reactions are typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). nih.gov
Beyond classical SNAr, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for creating carbon-carbon and carbon-nitrogen bonds at the C4 position. Reactions such as the Suzuki-Miyaura (using boronic acids), Sonogashira (using terminal alkynes), and Buchwald-Hartwig (using amines) couplings significantly expand the chemical diversity achievable from the 4-chloro precursor. nih.govrsc.orgnih.govresearchgate.net These methods allow for the introduction of various aryl, heteroaryl, alkynyl, and substituted amino groups. nih.govnih.gov
The following table summarizes various nucleophilic substitution reactions performed on the 4-chlorothieno[3,2-d]pyrimidine (B95853) core.
| Nucleophile/Reagent Type | Reagents & Conditions | Product Type | Reference(s) |
| Alcohols (O-Nucleophiles) | Sodium ethylate or methanolate, 60 °C | 4-Alkoxy-thieno[3,2-d]pyrimidines | nih.gov |
| Phenols (O-Nucleophiles) | Phenol, K₂CO₃, DMF, 130 °C | 4-Aryloxy-thieno[3,2-d]pyrimidines | nih.gov |
| Thiols (S-Nucleophiles) | Thiophenol, K₂CO₃, DMF | 4-(Arylthio)-thieno[3,2-d]pyrimidines | nih.gov |
| Amines (N-Nucleophiles) | Various secondary amines, K₂CO₃, DMSO | 4-Amino-thieno[3,2-d]pyrimidines | nih.gov |
| Arylboronic Acids | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base | 4-Aryl-thieno[3,2-d]pyrimidines (Suzuki Coupling) | nih.govrsc.org |
| Terminal Alkynes | Terminal alkyne, Pd/Cu catalyst, base | 4-Alkynyl-thieno[3,2-d]pyrimidines (Sonogashira Coupling) | rsc.orgresearchgate.net |
| Amines | Amine, Pd catalyst, base (e.g., Cs₂CO₃) | 4-Amino-thieno[3,2-d]pyrimidines (Buchwald-Hartwig Coupling) | rsc.orgresearchgate.net |
Electrophilic Substitution Reactions
While the pyrimidine ring is deactivated towards electrophilic attack due to its electron-deficient nature, the fused thiophene (B33073) ring is electron-rich and can undergo electrophilic substitution. researchgate.net In the thieno[3,2-d]pyrimidine (B1254671) system, the C5 and C6 positions on the thiophene ring are potential sites for such reactions. Generally, electrophilic substitution on a pyrimidine ring itself is difficult unless strong electron-donating (activating) groups are present. researchgate.net
Research on related thieno[2,3-d]pyrimidin-4(3H)-ones has shown that reactions with a nitrating mixture can result in electrophilic ipso-substitution, where a methyl group at the C5 position is replaced by a nitro group. researchgate.net This indicates that the thiophene portion of the fused ring system is the reactive site for electrophiles. For this compound, electrophilic attack would be predicted to occur preferentially on the thiophene ring, likely at the C5 or C6 position, depending on the reaction conditions and the directing effects of the existing substituents. Common electrophilic substitution reactions like halogenation, nitration, and Friedel-Crafts acylation could potentially be applied to functionalize this part of the molecule.
Intramolecular Cyclization and Rearrangement Processes
Derivatives of this compound are excellent precursors for constructing more complex, fused heterocyclic systems via intramolecular cyclization. The typical strategy involves an initial nucleophilic substitution at the C4 position to introduce a side chain containing a second reactive functional group. This new substituent can then react with another part of the molecule, often the N3 atom of the pyrimidine ring or a position on the thiophene ring, to form a new ring.
For example, substitution of the C4-chloro group with a nucleophile bearing a distal amino or hydroxyl group can, under appropriate conditions (e.g., heating or catalysis), lead to the formation of an additional fused ring. Studies on related heterocyclic systems have demonstrated the synthesis of fused pyrrolo-, pyrido-, and azepino-pyrimidinones through such cyclization strategies. rsc.org
Rearrangement reactions are also known within the broader class of thienopyrimidines. The Dimroth rearrangement, for instance, has been used in the synthesis of thieno[2,3-d]pyrimidin-4-amines. scielo.br This type of rearrangement typically involves the opening of the pyrimidine ring followed by recyclization to form an isomer. While not directly documented for the 4-chloro-2-ethyl derivative, the potential for such transformations exists, particularly when the pyrimidine ring is substituted with appropriate amine functionalities. scielo.br
Hydrolysis Reactions of Ester and Amide Moieties
Ester and amide functionalities are often incorporated into thieno[3,2-d]pyrimidine derivatives to act as synthetic handles or to modulate the compound's physicochemical properties. These groups can be hydrolyzed back to the corresponding carboxylic acids under either acidic or basic conditions.
Alkaline hydrolysis is a common method for converting an ester, such as an ethyl ester attached to the thienopyrimidine core, into a carboxylic acid. pensoft.net This reaction is typically performed by heating the ester with an aqueous solution of a base like sodium hydroxide (B78521). pensoft.net The mechanism involves nucleophilic attack of a hydroxide ion on the ester carbonyl, leading to the formation of a tetrahedral intermediate which then collapses to yield the carboxylate salt and an alcohol. Subsequent acidification protonates the carboxylate to give the free carboxylic acid.
Similarly, amide moieties, such as thieno[3,2-d]pyrimidine-6-carboxamides, can be hydrolyzed to the parent carboxylic acid. nih.gov Amide hydrolysis is generally more difficult than ester hydrolysis and often requires more forcing conditions, such as prolonged heating with strong acid or base. pensoft.net This reaction is crucial for unmasking a carboxylic acid group, which may be a key pharmacophore or a point for further chemical modification.
Advanced Spectroscopic and Analytical Characterization of 4 Chloro 2 Ethylthieno 3,2 D Pyrimidine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 4-Chloro-2-ethylthieno[3,2-d]pyrimidine, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy provide invaluable information about the chemical environment of each atom.
Proton (¹H) NMR Spectroscopy
The ethyl group protons would manifest as a triplet and a quartet. The methyl (CH₃) protons, being adjacent to a methylene (B1212753) (CH₂) group, would appear as a triplet at approximately 1.3-1.4 ppm. The methylene protons, deshielded by the pyrimidine (B1678525) ring and coupled to the methyl group, would present as a quartet around 2.8-3.0 ppm.
The two protons on the thiophene (B33073) ring are in different chemical environments and would appear as two distinct doublets in the aromatic region of the spectrum, likely between 7.0 and 8.0 ppm, with a small coupling constant typical for vicinal protons on a thiophene ring.
Expected ¹H NMR Data for this compound:
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| CH₃ (ethyl) | ~1.3-1.4 | Triplet |
| CH₂ (ethyl) | ~2.8-3.0 | Quartet |
| Thiophene-H | ~7.0-8.0 | Doublet |
Carbon-13 (¹³C) NMR Spectroscopy
Similarly, experimental ¹³C NMR data is not available in the provided sources. However, a predicted spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atoms of the ethyl group would appear in the aliphatic region, with the methyl carbon at a lower chemical shift (around 12-15 ppm) and the methylene carbon further downfield (around 25-30 ppm).
The six carbons of the thieno[3,2-d]pyrimidine (B1254671) core would resonate in the aromatic region (typically 110-170 ppm). The carbon atom attached to the chlorine (C4) would be significantly deshielded. The carbon atoms of the thiophene ring and the pyrimidine ring would have characteristic chemical shifts influenced by the heteroatoms and the substituent groups.
Expected ¹³C NMR Data for this compound:
| Carbon Atom | Expected Chemical Shift (ppm) |
|---|---|
| CH₃ (ethyl) | ~12-15 |
| CH₂ (ethyl) | ~25-30 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands. Aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹. The aliphatic C-H stretching of the ethyl group would be observed just below 3000 cm⁻¹.
The C=N and C=C stretching vibrations of the pyrimidine and thiophene rings would likely produce a series of bands in the 1600-1450 cm⁻¹ region. A characteristic band for the C-Cl stretching vibration is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.
Expected IR Absorption Bands for this compound:
| Functional Group | Expected Absorption Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch | 2850-2960 |
| C=N and C=C Stretch (aromatic) | 1450-1600 |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The predicted mass spectral data for this compound shows a monoisotopic mass of 198.00185 Da. uni.lu
In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 198, with a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in an [M+2]⁺ peak at m/z 200 with about one-third the intensity of the molecular ion peak. Fragmentation of the molecular ion would likely involve the loss of the ethyl group or the chlorine atom.
High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of its elemental formula. Predicted collision cross-section (CCS) values for different adducts, such as [M+H]⁺ and [M+Na]⁺, can also be calculated to aid in identification. uni.lu
Predicted Mass Spectrometry Data for this compound:
| Adduct | m/z |
|---|---|
| [M]⁺ | 198.00130 |
| [M+H]⁺ | 199.00913 |
| [M+Na]⁺ | 220.99107 |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic techniques are essential for assessing the purity of a compound and for its separation from reaction mixtures and byproducts.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simple, rapid, and sensitive technique used to monitor the progress of reactions and to assess the purity of the final product. For this compound, a suitable mobile phase, typically a mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane), would be used with a silica (B1680970) gel stationary phase. The compound would appear as a single spot under UV light if it is pure. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, would be characteristic for the compound in a given solvent system. While specific Rf values are not documented in the provided search results, TLC is a standard method for the qualitative analysis of such heterocyclic compounds.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for verifying the purity of this compound and for monitoring the progress of its synthesis. A validated HPLC method can effectively separate the target compound from starting materials, reagents, and potential byproducts.
While specific experimental parameters for this compound are not widely published, a typical reversed-phase HPLC method would be developed for its analysis. Such a method is commonly used for pyrimidine derivatives due to their moderate polarity. researchgate.net The separation is generally achieved on a C18 stationary phase, which provides excellent resolution for a wide range of organic molecules. researchgate.netrjptonline.org A gradient elution system is often employed to ensure the efficient elution of all components within a reasonable timeframe. The mobile phase typically consists of an aqueous component (like a phosphate (B84403) buffer or water with a modifier like formic acid) and an organic solvent, most commonly acetonitrile (B52724) or methanol. rjptonline.orgmdpi.com Detection is usually performed using a UV detector, set at a wavelength where the pyrimidine chromophore exhibits strong absorbance. mdpi.com For a related compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, HPLC analysis has been used to confirm purities exceeding 99.5%. google.com
A hypothetical, yet standard, set of HPLC conditions suitable for analyzing this compound is presented in the table below.
| Parameter | Typical Condition |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it a powerful tool for the definitive identification of this compound. Following chromatographic separation, the compound is ionized, typically using electrospray ionization (ESI), and its mass-to-charge ratio (m/z) is determined.
This technique provides unequivocal confirmation of the compound's molecular weight. The molecular formula of this compound is C₈H₇ClN₂S, corresponding to a monoisotopic mass of approximately 198.00185 Da. uni.lu In positive ion mode ESI, the compound is expected to be detected primarily as the protonated molecule, [M+H]⁺. The presence of a chlorine atom results in a characteristic isotopic pattern, with the [M+2]+ peak appearing at approximately one-third the intensity of the M+ peak, which serves as a clear diagnostic marker.
Predicted mass spectrometry data, including various common adducts, provides a reference for experimental analysis. uni.lu
| Adduct Form | Predicted m/z |
| [M+H]⁺ | 199.00913 |
| [M+Na]⁺ | 220.99107 |
| [M+NH₄]⁺ | 216.03567 |
| [M+K]⁺ | 236.96501 |
| [M]⁺ | 198.00130 |
| [M-H]⁻ | 196.99457 |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, greater sensitivity, and much faster analysis times. UPLC is particularly advantageous for analyzing complex reaction mixtures or for high-throughput screening applications. The methodology for analyzing this compound would be analogous to HPLC, involving a reversed-phase column and a gradient elution with a water/acetonitrile mobile phase, but with proportionally faster flow rates and shorter run times.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a sample. The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula, C₈H₇ClN₂S. A close correlation between the found and calculated values provides strong evidence for the compound's elemental composition and purity. Modern elemental analyzers perform this determination through the dynamic flash combustion of the sample. thermofisher.com For a pure sample of this compound, the experimental results are expected to be within ±0.4% of the theoretical values, which is a standard acceptance criterion in chemical synthesis. rjptonline.org
| Element | Symbol | Atomic Weight ( g/mol ) | Count | Total Mass ( g/mol ) | Mass Percent (%) |
| Carbon | C | 12.011 | 8 | 96.088 | 48.36% |
| Hydrogen | H | 1.008 | 7 | 7.056 | 3.55% |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 17.85% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 14.10% |
| Sulfur | S | 32.06 | 1 | 32.06 | 16.14% |
| Total | 198.671 | 100.00% |
X-ray Crystallography for Absolute Structure and Conformational Analysis
As of this writing, the crystal structure of this compound has not been deposited in public databases. However, if a suitable single crystal were obtained, this analysis would unambiguously confirm the connectivity of the atoms, verifying the fusion of the thiophene and pyrimidine rings and the specific positions of the chloro and ethyl substituents. Furthermore, it would reveal details about intermolecular interactions, such as hydrogen bonding or π-stacking, which dictate how the molecules pack in the crystal lattice. Studies on other thieno[2,3-d]pyrimidine (B153573) derivatives have utilized this technique to describe hydrogen bonding patterns and molecular arrangements within the crystal. rsc.org
| Parameter | Information Provided |
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal lattice. |
| Space Group | The symmetry elements present in the crystal structure. |
| Atomic Coordinates | The precise position of each atom within the unit cell. |
| Bond Lengths & Angles | Exact measurements of the distances between bonded atoms and the angles they form. |
| Torsional Angles | Defines the conformation of flexible parts of the molecule, like the ethyl group. |
| Packing Diagram | Shows how multiple molecules are arranged relative to each other in the solid state. |
Computational and Theoretical Investigations of 4 Chloro 2 Ethylthieno 3,2 D Pyrimidine
Density Functional Theory (DFT) Applications
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is frequently used to determine the properties of molecules.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energies)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity. Without specific studies on 4-Chloro-2-ethylthieno[3,2-d]pyrimidine, no data for its HOMO-LUMO energies can be provided.
Investigation of Molecular Electrostatic Potential (MEP) Surfaces
An MEP surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other molecules. It identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is key to understanding hydrogen bonding and other non-covalent interactions. No MEP surface analysis for this compound has been published.
Calculation of Fukui Functions and Local Reactivity Descriptors
Fukui functions are used within DFT to describe the reactivity of individual atoms within a molecule. They help to pinpoint the sites most susceptible to nucleophilic, electrophilic, or radical attack. This provides a more detailed picture of reactivity than the MEP surface alone. There is no available research that has calculated the Fukui functions for this compound.
Conceptual DFT Global Molecular Reactivity Parameters
Chemical Hardness (η) and Softness (σ)
Chemical hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. Chemical softness (σ) is the reciprocal of hardness. These parameters are crucial for predicting the outcomes of chemical reactions.
Electronegativity (χ)
Electronegativity (χ), within the context of DFT, is defined as the negative of the chemical potential. It measures the ability of a molecule to attract electrons.
Electrophilicity Index (ω)
The electrophilicity index (ω) is a quantum chemical descriptor that quantifies the global electrophilic nature of a molecule. It measures the stabilization in energy when the system acquires an additional electronic charge from the environment. The index is calculated based on the electronic chemical potential (μ) and the chemical hardness (η), which are in turn related to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation.
Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum.
HOMO and LUMO Energy Determination: The energies of the HOMO and LUMO are calculated.
Calculation of Related Properties: The ionization potential (I ≈ -EHOMO) and electron affinity (A ≈ -ELUMO) are determined. From these, the chemical potential (μ = -(I+A)/2) and chemical hardness (η = (I-A)/2) are calculated.
Electrophilicity Index Calculation: The electrophilicity index is then calculated using the formula: ω = μ²/2η. mdpi.com
For this compound, the presence of the electron-withdrawing chlorine atom and the pyrimidine (B1678525) ring is expected to result in a relatively high electrophilicity index, indicating its susceptibility to attack by nucleophiles.
Table 1: Conceptual Data for Electrophilicity Index Calculation This table presents a hypothetical set of values to illustrate the calculation, not actual calculated data for this compound.
| Parameter | Symbol | Hypothetical Value (eV) | Formula |
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 | - |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.8 | - |
| Ionization Potential | I | 6.5 | I ≈ -EHOMO |
| Electron Affinity | A | 1.8 | A ≈ -ELUMO |
| Chemical Potential | μ | -4.15 | μ = -(I+A)/2 |
| Chemical Hardness | η | 2.35 | η = (I-A)/2 |
| Electrophilicity Index | ω | 3.66 | ω = μ²/2η |
Theoretical Prediction of Reaction Pathways and Mechanism Elucidation
Theoretical calculations are instrumental in predicting the most likely pathways for chemical reactions involving this compound and in elucidating the detailed mechanisms of these transformations. The chloro-substituent at the 4-position is a key reactive site, making the compound a valuable precursor for the synthesis of a variety of derivatives.
One of the most important reactions for this class of compounds is nucleophilic aromatic substitution (SNAr) . The electron-deficient nature of the pyrimidine ring facilitates the attack of nucleophiles at the carbon atom bearing the chlorine atom. Theoretical studies on similar 4-chloropyrimidine (B154816) systems have shown that the reaction proceeds through a Meisenheimer complex intermediate. chemrxiv.org The reaction pathway can be modeled to determine the activation energies and the stability of intermediates and transition states, thus predicting the feasibility and outcome of the reaction with different nucleophiles.
Another significant reaction is the Palladium-catalyzed Suzuki coupling . This reaction allows for the formation of a carbon-carbon bond at the 4-position by reacting with boronic acids. Computational studies can help in understanding the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. Interestingly, for some 4-chlorothieno[2,3-d]pyrimidines, unexpected C-O bond formation has been observed during Suzuki coupling, a phenomenon that can be investigated and explained through theoretical calculations of the reaction mechanism. researchgate.net
The synthesis of various thieno[3,2-d]pyrimidine (B1254671) derivatives has been achieved through sequential SNAr and Suzuki reactions, demonstrating the utility of the 4-chloro precursor. nih.gov
Quantitative Structure-Reactivity Relationship (QSRR) Modeling
Quantitative Structure-Reactivity Relationship (QSRR) models are statistical models that correlate the chemical structure of a series of compounds with their reactivity. These models are valuable for predicting the reactivity of new, unsynthesized compounds and for understanding the structural features that govern a particular chemical reaction.
For thieno[2,3-d]pyrimidine (B153573) derivatives, QSAR (Quantitative Structure-Activity Relationship), a closely related concept focusing on biological activity, has been successfully applied. nih.gov In one such study, a parabolic relationship was found between the biological activity and steric and lipophilic parameters. nih.gov This indicates that there is an optimal size and lipophilicity for the substituents for achieving high biological activity.
While a specific QSRR study on this compound was not found in the provided search results, the principles of QSAR can be extended to model its reactivity. A QSRR model for this compound and its derivatives could involve the following steps:
Data Set Compilation: A dataset of this compound derivatives with experimentally determined reactivity data (e.g., reaction rates, equilibrium constants) would be compiled.
Descriptor Calculation: A variety of molecular descriptors, including steric (e.g., molecular volume, surface area), electronic (e.g., partial charges, dipole moment), and lipophilic (e.g., logP) parameters, would be calculated for each compound in the dataset.
Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to develop a mathematical equation that relates the descriptors to the reactivity.
Model Validation: The predictive power of the developed model would be assessed using internal and external validation techniques.
Such a QSRR model could provide valuable predictions for the reactivity of novel this compound derivatives in various chemical transformations.
Strategic Applications in Advanced Organic Synthesis and Materials Science
4-Chloro-2-ethylthieno[3,2-d]pyrimidine as a Versatile Chemical Intermediate in Organic Synthesis
The strategic importance of this compound in organic synthesis lies in its capacity to serve as a versatile intermediate for the construction of a diverse array of functionalized molecules. The reactivity of the chlorine atom at the C4 position is the key to its utility, allowing for a variety of substitution reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions: The electron-deficient nature of the pyrimidine (B1678525) ring, further activated by the fused thiophene (B33073) ring, makes the C4-chloro substituent susceptible to nucleophilic aromatic substitution. This allows for the straightforward introduction of a wide range of nucleophiles, including amines, alcohols, and thiols. For instance, reaction with various primary and secondary amines can lead to the synthesis of a library of 4-amino-2-ethylthieno[3,2-d]pyrimidine derivatives. mdpi.comnih.gov This type of reaction is fundamental in medicinal chemistry for creating new chemical entities with potential biological activity. The general scheme for such a reaction involves the treatment of this compound with an amine in the presence of a base. mdpi.com
Palladium-Catalyzed Cross-Coupling Reactions: The chloro substituent also serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. These powerful synthetic methods enable the formation of carbon-carbon and carbon-nitrogen bonds, significantly expanding the molecular complexity that can be achieved from this intermediate. For example, a Suzuki-Miyaura coupling with an arylboronic acid would introduce an aryl group at the 4-position, a common structural motif in many biologically active compounds. nih.gov While specific examples for the 2-ethyl derivative are not extensively documented in publicly available literature, the reactivity of analogous 4-chlorothienopyrimidines is well-established, suggesting similar synthetic potential. nih.govnih.gov
The following table summarizes the key reactive sites and potential transformations of this compound:
| Reactive Site | Type of Reaction | Potential Reagents | Resulting Functional Group |
| C4-Chloro | Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | Amino, Alkoxy, Thioether |
| C4-Chloro | Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids | Aryl/Heteroaryl |
| C4-Chloro | Sonogashira Coupling | Terminal Alkynes | Alkynyl |
| C4-Chloro | Buchwald-Hartwig Amination | Amines | Amino |
Utilization of the Thieno[3,2-d]pyrimidine (B1254671) Scaffold in the Development of Novel Chemical Entities
The thieno[3,2-d]pyrimidine scaffold, the core of this compound, is a privileged structure in medicinal chemistry. Its resemblance to purine (B94841) bases allows molecules containing this scaffold to interact with biological targets that recognize purines, such as kinases and other enzymes. nih.govnih.gov
Kinase Inhibitors: A significant area of application for thieno[3,2-d]pyrimidine derivatives is in the development of kinase inhibitors. nih.gov Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The thieno[3,2-d]pyrimidine core can act as a scaffold to which various substituents are attached to achieve potent and selective inhibition of specific kinases. nih.govnih.gov For example, derivatives have been investigated as inhibitors of Janus Kinase 1 (JAK1) and Cyclin-Dependent Kinase 7 (CDK7). nih.gov
Anticancer and Antimicrobial Agents: Beyond kinase inhibition, the thieno[3,2-d]pyrimidine scaffold has been incorporated into compounds with a broad range of biological activities, including antiproliferative and antimicrobial effects. nih.govresearchgate.net The ability to readily modify the scaffold at various positions, including the C2 and C4 positions, allows for the fine-tuning of the molecule's properties to optimize its therapeutic potential. nih.govresearchgate.net
The following table provides examples of biological activities associated with the thieno[3,2-d]pyrimidine scaffold:
| Biological Target/Activity | Therapeutic Area | Reference |
| Kinase Inhibition (e.g., JAK1, CDK7) | Oncology, Inflammation | nih.gov |
| Antiproliferative | Oncology | nih.gov |
| Antimicrobial | Infectious Diseases | researchgate.net |
| Antiplasmodial | Infectious Diseases (Malaria) | nih.gov |
Potential for Integration into Advanced Materials and Chemical Sensor Design
While the primary focus of research on thieno[3,2-d]pyrimidine derivatives has been in the realm of medicinal chemistry, the inherent electronic and photophysical properties of this heterocyclic system suggest potential applications in materials science.
Organic Electronics: Fused heterocyclic systems, particularly those containing sulfur, are often explored for their potential in organic electronics. The extended π-conjugated system of the thieno[3,2-d]pyrimidine core could be exploited in the design of organic semiconductors for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The ability to functionalize the core structure through intermediates like this compound allows for the tuning of electronic properties such as the HOMO/LUMO energy levels and charge carrier mobility. While specific research on the 2-ethyl derivative in this context is limited, related thieno-fused heterocyclic polymers have shown promise. acs.org
Chemical Sensors: The thieno[3,2-d]pyrimidine scaffold can also serve as a platform for the development of chemical sensors. The nitrogen atoms in the pyrimidine ring and the sulfur atom in the thiophene ring can act as binding sites for specific analytes. Functionalization of the scaffold with fluorophores or chromophores could lead to sensors that exhibit a change in their optical properties upon binding to a target molecule. The thionation of related thieno[3,4-d]pyrimidine (B1628787) derivatives has been shown to produce compounds with interesting photophysical properties, suggesting that modifications to the thieno[3,2-d]pyrimidine core could also yield materials with sensory capabilities. rsc.orgrsc.org
Further research is needed to fully explore the potential of this compound and its derivatives in these advanced applications.
Q & A
Basic Research Question
- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., ethyl group at position 2, chloro at position 4). Aromatic proton signals in the thieno[3,2-d]pyrimidine ring typically appear at δ 7.5–8.5 ppm .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) monitor purity (>98%) and detect byproducts .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺ m/z ≈ 215.03) and fragmentation patterns .
How do researchers address contradictions in reported biological activities of thieno[3,2-d]pyrimidine derivatives?
Advanced Research Question
Discrepancies often arise from structural variations or assay conditions. Methodological solutions include:
- Comparative SAR studies : Systematically modifying substituents (e.g., replacing ethyl with methyl or phenyl groups) to isolate activity contributors .
- Standardized bioassays : Replicating studies under controlled conditions (e.g., fixed ATP concentrations in kinase inhibition assays) minimizes variability .
- Meta-analysis : Aggregating data from multiple studies to identify trends, such as chloro substitution enhancing cytotoxicity in cancer cell lines .
What strategies are employed to investigate the regioselectivity of nucleophilic substitution reactions at the 4-chloro position?
Advanced Research Question
- Competitive reactions : Reacting the compound with equimolar amines or alkoxides under identical conditions to quantify substitution ratios (e.g., 4-chloro vs. 2-ethyl sites) .
- DFT calculations : Modeling transition states to predict preferential attack sites based on electron density maps .
- Isotopic labeling : Using ³⁶Cl-labeled derivatives to track substitution pathways via radio-TLC .
How can computational methods predict the reactivity of this compound in drug discovery contexts?
Advanced Research Question
- Docking simulations : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., EGFR kinase), prioritizing derivatives with high binding affinity .
- ADMET profiling : SwissADME predicts pharmacokinetic properties (e.g., logP ≈ 2.8 for optimal membrane permeability) .
- QSAR models : Correlating electronic descriptors (e.g., Hammett σ values) with bioactivity to guide synthetic prioritization .
What are the stability considerations for storing and handling this compound in laboratory settings?
Basic Research Question
- Storage : Keep in amber vials at 2–8°C under inert gas (argon) to prevent hydrolysis of the chloro group .
- Decomposition risks : Exposure to moisture or light may generate sulfoxide byproducts; monitor via TLC (Rf shift from 0.6 to 0.3 in ethyl acetate) .
- Safety protocols : Use fume hoods and PPE (nitrile gloves, lab coats) due to potential irritancy (UN GHS Category 3) .
How do structural modifications at the ethyl or chloro positions affect the compound’s pharmacokinetic properties?
Advanced Research Question
- Ethyl group : Increasing lipophilicity (logP +0.5) enhances blood-brain barrier penetration but may reduce aqueous solubility .
- Chloro substitution : Electron-withdrawing effects stabilize the pyrimidine ring, delaying metabolic degradation (t₁/₂ increased by ~30% in liver microsomes) .
- Hybrid derivatives : Introducing a morpholine ring at position 4 improves solubility (logS ≈ -3.2) while retaining target affinity .
What are common side reactions encountered during functionalization of this compound?
Basic Research Question
- Oxidation : The thiophene ring may form sulfoxides under strong oxidizing conditions (e.g., H₂O₂/CH₃COOH) .
- Nucleophilic displacement : Competing reactions at the ethyl group (e.g., dealkylation) occur with bulky bases like DBU .
- Dimerization : Heating in DMF without inert atmosphere can lead to C-C coupling at position 6 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
